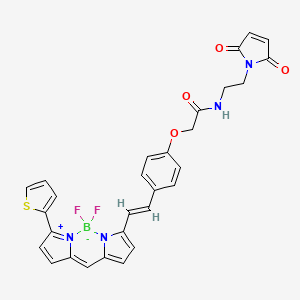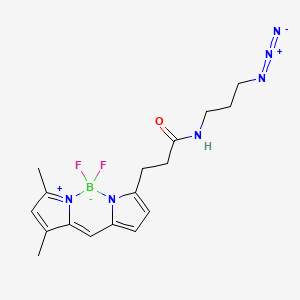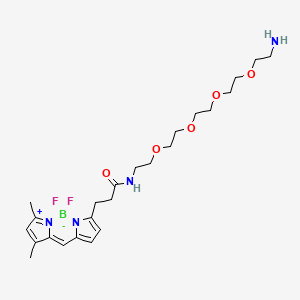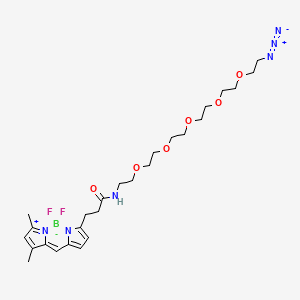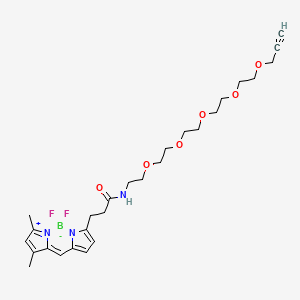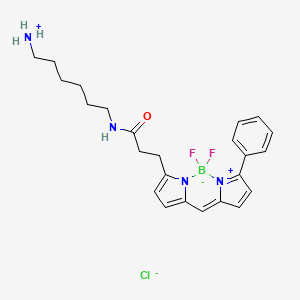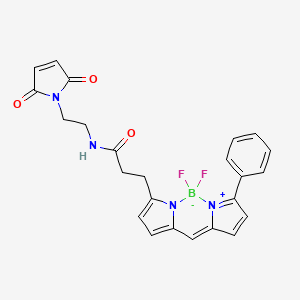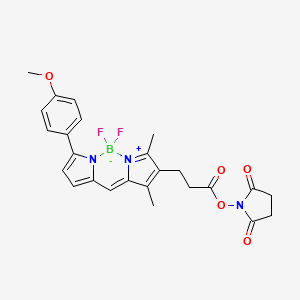
BI 01383298
科学研究应用
BI01383298 具有广泛的科学研究应用,包括:
化学: 它被用作化学探针来研究钠耦合柠檬酸转运蛋白的功能及其在各种生化途径中的作用。
生物学: 该化合物用于研究钠耦合柠檬酸转运蛋白在细胞代谢和信号传导中的作用。
医药: BI01383298 正在探索其在治疗肥胖症、糖尿病和癫痫等疾病的潜在治疗应用。
作用机制
BI01383298 通过选择性抑制钠耦合柠檬酸转运蛋白 SLC13A5 发挥作用。该转运蛋白负责将柠檬酸转运到细胞中,它在各种代谢途径中起着至关重要的作用。通过抑制该转运蛋白,BI01383298 扰乱柠檬酸摄取,导致细胞代谢和信号传导发生改变。 该化合物与转运蛋白的特定位点结合,阻止柠檬酸的结合和转运 .
生化分析
Biochemical Properties
BI 01383298 plays a crucial role in biochemical reactions by inhibiting the activity of the sodium-coupled citrate transporter (NaCT). This transporter is responsible for the uptake of citrate into cells, which is a key step in cellular metabolism . This compound selectively inhibits NaCT without affecting other related transporters such as hSLC13A2 and hSLC13A3 . This selective inhibition is achieved through the compound’s high affinity for the NaCT binding site, which prevents citrate from being transported into the cell .
Cellular Effects
This compound has been shown to influence various cellular processes by inhibiting citrate uptake. In HepG2 cells, this compound irreversibly inhibits sodium-dependent citrate uptake, which can impact cellular metabolism and energy production . This inhibition can lead to changes in cell signaling pathways, gene expression, and overall cellular function. For example, in studies involving knockout mice, the inhibition of NaCT by this compound has been associated with reduced adiposity and lower lipid concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NaCT transporter, thereby blocking the transport of citrate into cells . This binding interaction is highly specific, allowing this compound to selectively inhibit NaCT without affecting other transporters . The inhibition of citrate uptake by this compound can lead to downstream effects on cellular metabolism, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the duration of exposure . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of citrate uptake and alterations in cellular metabolism . In vivo studies have also demonstrated that the compound can have long-term effects on metabolic processes, such as reduced adiposity in knockout mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits NaCT without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including disruptions in cellular metabolism and energy production . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are seen .
Metabolic Pathways
This compound is involved in metabolic pathways related to citrate uptake and utilization. By inhibiting NaCT, the compound affects the availability of citrate for metabolic processes such as the citric acid cycle . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism . Enzymes and cofactors involved in citrate metabolism are also affected by the presence of this compound, leading to alterations in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s selective inhibition of NaCT allows it to accumulate in cells that express this transporter, leading to localized effects on citrate uptake and metabolism . The distribution of this compound within tissues can also influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with NaCT . The compound is directed to specific compartments or organelles where NaCT is expressed, allowing it to exert its inhibitory effects on citrate uptake . Post-translational modifications and targeting signals may also play a role in the localization and activity of this compound within cells .
准备方法
BI01383298的合成涉及多个步骤,从核心结构的制备开始,然后引入特定的官能团。合成路线通常包括:
核心结构的形成: 这涉及到哌啶环的合成,该环作为该化合物的骨架。
官能团的引入: 通过各种化学反应(包括磺酰化和烷基化)引入官能团,例如二氯苯基磺酰基和氟苄基。
化学反应分析
BI01383298 经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰该化合物上的官能团,从而产生不同的还原形式。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及甲醇钠等亲核试剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .
相似化合物的比较
与其他类似化合物相比,BI01383298 在钠耦合柠檬酸转运蛋白方面具有很高的效力和选择性,这使得它独一无二。一些类似的化合物包括:
BI01372674: 该化合物与 BI01383298 在化学上相关,但作为阴性对照,效力明显低于 BI01383298。
其他 SLC13A5 抑制剂: 以前的钠耦合柠檬酸转运蛋白抑制剂与 BI01383298 相比,效力和选择性较低
BI01383298 由于其提高的效力和选择性而脱颖而出,使其成为研究钠耦合柠檬酸转运蛋白及其在各种生物过程中的作用的宝贵工具 .
属性
IUPAC Name |
1-(3,5-dichlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN2O3S/c20-15-9-16(21)11-18(10-15)28(26,27)24-7-5-14(6-8-24)19(25)23-12-13-1-3-17(22)4-2-13/h1-4,9-11,14H,5-8,12H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOYAALVGSMUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BI01383298 interact with NaCT and what are the downstream effects of this interaction?
A1: BI01383298 acts as a potent, irreversible, and non-competitive inhibitor of human NaCT. [] This means it binds tightly to the transporter, preventing citrate uptake. [] While the exact binding site remains unclear, molecular modeling suggests differences in key amino acid residues between human and mouse NaCT could explain the inhibitor's species specificity. [] In HepG2 cells, BI01383298 exposure effectively inhibits NaCT activity, leading to decreased cell proliferation, likely due to the disruption of citrate-dependent metabolic pathways. []
Q2: Does BI01383298 interact with any other biological targets besides NaCT?
A3: The provided research focuses solely on BI01383298's interaction with NaCT. [, ] Further studies are needed to explore its potential off-target effects and determine if it interacts with other transporters or biological pathways. This information is crucial for understanding potential side effects and ensuring its safe application in research or therapeutic development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




